![molecular formula C151H219F3N42O49S B6295800 (Des-Thr7)-Glucagon Trifluoroacetate CAS No. 1802078-28-9](/img/structure/B6295800.png)
(Des-Thr7)-Glucagon Trifluoroacetate
Overview
Description
(Des-Thr7)-Glucagon Trifluoroacetate (DTG-TFA) is a synthetic peptide derived from the naturally occurring glucagon hormone. It is a potent agonist of the glucagon-like peptide 1 (GLP-1) receptor, and has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. DTG-TFA has been found to have a number of advantages over other glucagon-like peptides due to its high binding affinity and selectivity for the GLP-1 receptor. In addition, DTG-TFA has been shown to have a number of biochemical and physiological effects, which can be utilized for a variety of laboratory experiments and research applications. We will also discuss the possible future directions for research into DTG-TFA.
Mechanism of Action
Target of Action
Similar compounds like insulin glargine and its metabolites have been shown to bind to the insulin receptor (ir) and igf-1 receptor (igf1r) .
Mode of Action
Insulin glargine and its metabolites m1 and m2 have been shown to bind to the ir and igf1r, leading to receptor autophosphorylation . This interaction with the receptors triggers a series of downstream signaling events.
Biochemical Pathways
Insulin and its analogs are known to regulate glucose and lipid metabolism via the insulin signaling cascade .
Pharmacokinetics
Insulin glargine is known to be partly converted into the two main metabolites m1 and m2 after subcutaneous injection .
Result of Action
Insulin glargine and its metabolites m1 and m2 have been shown to contribute to blood glucose control .
Advantages and Limitations for Lab Experiments
(Des-Thr7)-Glucagon Trifluoroacetate has a number of advantages over other glucagon-like peptides for laboratory experiments. It has a high binding affinity and selectivity for the GLP-1 receptor, and is stable in aqueous solution. In addition, it is relatively easy to synthesize and can be used in a variety of assays. The main limitation of (Des-Thr7)-Glucagon Trifluoroacetate for laboratory experiments is that it is not as potent as other glucagon-like peptides, and therefore may require higher concentrations in order to achieve the desired effect.
Future Directions
(Des-Thr7)-Glucagon Trifluoroacetate has a number of potential future directions for research. It may be studied for its potential therapeutic applications in the treatment of diabetes and obesity. In addition, it may be studied to determine its effects on other physiological processes, such as cardiovascular function and bone metabolism. Furthermore, it may be studied to determine its effects on other GPCRs, such as the GIP and GLP-2 receptors. Finally, it may be studied to determine its effects on other signaling pathways, such as the JAK/STAT and Wnt pathways.
Synthesis Methods
(Des-Thr7)-Glucagon Trifluoroacetate is synthesized from the naturally occurring glucagon hormone by a process known as solid-phase peptide synthesis (SPPS). In this process, a peptide is synthesized one amino acid at a time, with each amino acid being attached to a solid support. The peptide is then cleaved from the solid support and purified. The synthesis of (Des-Thr7)-Glucagon Trifluoroacetate involves the selective replacement of the threonine residue at position 7 with a des-threonine residue. This modification is necessary for (Des-Thr7)-Glucagon Trifluoroacetate to have a high binding affinity and selectivity for the GLP-1 receptor.
Scientific Research Applications
(Des-Thr7)-Glucagon Trifluoroacetate has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been found to have a number of advantages over other glucagon-like peptides due to its high binding affinity and selectivity for the GLP-1 receptor. In addition, (Des-Thr7)-Glucagon Trifluoroacetate has been shown to have a number of biochemical and physiological effects, which can be utilized for a variety of laboratory experiments and research applications.
properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPPECWJFSANB-IYXYCECMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H219F3N42O49S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3495.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Thr7)-Glucagon Trifluoroacetate |
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